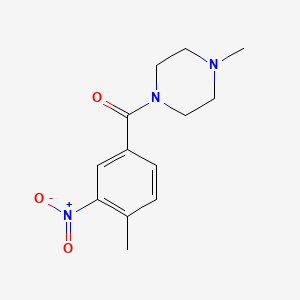
(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone (4-MNPPM) is an organic compound that has become increasingly popular in the scientific research community due to its unique properties and potential applications. 4-MNPPM is a colorless crystalline solid with a melting point of approximately 190°C and is soluble in organic solvents such as ethanol and methanol. It is often used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 4-MNPPM has been studied for its potential applications in scientific research, including its biochemical and physiological effects on cells and organisms.
作用機序
Target of Action
Similar compounds have been found to exhibit anti-inflammatory effects . The compound might interact with inflammatory mediators such as TNF-α and IL-1β .
Mode of Action
It’s suggested that it may reduce the levels of pro-inflammatory cytokines il-1β and tnf-α . This suggests that the compound might interfere with the signaling pathways of these cytokines, thereby reducing inflammation.
Biochemical Pathways
Given its potential anti-inflammatory effects, it might impact the pathways involving the pro-inflammatory cytokines il-1β and tnf-α . These cytokines play a crucial role in the inflammatory response, and their reduction can lead to a decrease in inflammation.
Result of Action
The compound has been suggested to exhibit anti-inflammatory effects, potentially through the reduction of pro-inflammatory cytokines IL-1β and TNF-α . This could result in a decrease in inflammation, which might be beneficial in conditions characterized by excessive inflammation.
実験室実験の利点と制限
The use of (4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone in laboratory experiments has several advantages. It is a relatively inexpensive starting material that can be easily synthesized using a variety of methods. Additionally, its biochemical and physiological effects have been well-studied, making it a useful tool for scientists studying the effects of drugs on cells and organisms. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively unstable compound that can degrade over time, making it difficult to store for long periods of time. Additionally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which could potentially interfere with other experiments involving neurotransmitters.
将来の方向性
The potential applications of (4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone in scientific research are far from being fully explored. Further research is needed to better understand the biochemical and physiological effects of this compound on cells and organisms. Additionally, further research is needed to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of neurological disorders and type 2 diabetes. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound in order to make it more widely available for use in laboratory experiments.
合成法
(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone can be synthesized using a variety of methods, including the Mitsunobu reaction, which involves the reaction of an aldehyde and an alcohol in the presence of a base such as pyridine. Alternatively, this compound can also be synthesized from 4-methyl-3-nitrophenol, which is reacted with 4-methylpiperazin-1-ylmethanol in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization in order to obtain the desired this compound.
科学的研究の応用
(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone has been studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound has been studied for its potential biochemical and physiological effects on cells and organisms. For example, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibitory effect could potentially be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4-methyl-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-3-4-11(9-12(10)16(18)19)13(17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQYWORUNRWKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

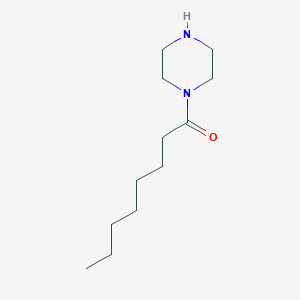
![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)
![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
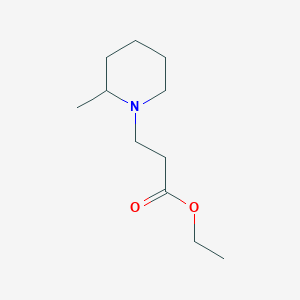
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
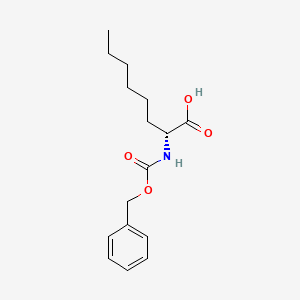
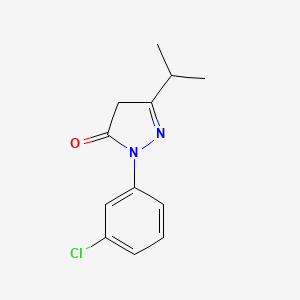
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

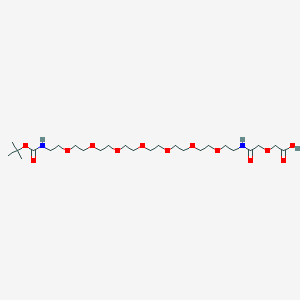

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)
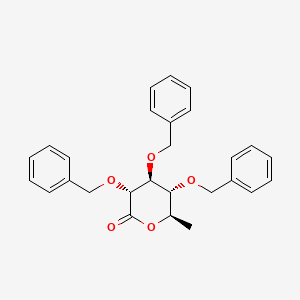
![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)